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Compound of Interest
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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with Y-

chromosome haplogroup O-M122. Here, you will find resources to resolve phylogenetic tree

inconsistencies and detailed experimental protocols.

Frequently Asked Questions (FAQs)
Q1: Why do some older publications refer to Haplogroup O-M122 as O3-M122?

A1: The nomenclature for Y-chromosome haplogroups has been revised over time to reflect a

more detailed understanding of the phylogenetic tree. Initially, Haplogroup O-M122 was

designated as O3-M122 by the Y Chromosome Consortium (YCC) in 2002.[1] Subsequent

research and the discovery of new Single Nucleotide Polymorphisms (SNPs) have led to a

refinement of the nomenclature. The current designation, O-M122, is part of a broader update

to the Haplogroup O phylogeny. It is crucial to refer to the latest phylogenetic trees from

organizations like the International Society of Genetic Genealogy (ISOGG) to ensure you are

using the most current nomenclature.

Q2: My sequencing results show a sample is positive for M122 but negative for a key

downstream SNP I expected. What could be the reason?

A2: There are several potential reasons for this discrepancy:
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Novel Subclade: You may have identified a rare or previously uncharacterized subclade that

branches off O-M122 before the bifurcation of the tested downstream marker.

Genotyping Error: Technical issues such as primer mismatch, poor DNA quality, or PCR

inhibition can lead to allele dropout (the failure to amplify one of the alleles).

Private Mutation: The individual may have a private mutation at the primer or probe binding

site, preventing amplification of the target region.

Outdated Phylogeny: You may be working with an older version of the O-M122 phylogenetic

tree. Ensure your reference tree is up-to-date.

Q3: I have conflicting results for the placement of a subclade within O-M122 based on different

publications. How do I resolve this?

A3: Phylogenetic trees are constantly being updated as new research emerges. Conflicting

placements of subclades are often due to the discovery of new SNPs that refine the branching

order. For example, the positions of markers like P164 and PK4 have been revised, which has

clarified the structure of the O-M122 tree.[2][3] To resolve such inconsistencies, it is best to:

Consult the most recent publications on Haplogroup O phylogeny.

Cross-reference with the latest Y-DNA haplogroup trees from ISOGG and FamilyTreeDNA.

If possible, perform your own sequencing of the relevant SNPs to confirm the placement in

your samples.

Troubleshooting Guide
This guide provides steps to address common issues encountered during O-M122
phylogenetic analysis.

Issue 1: Unexpected SNP Genotyping Results
Symptom: A sample tests positive for an upstream marker (e.g., M122) but negative for an

expected downstream marker.

Troubleshooting Steps:
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Verify DNA Quality: Run a quality check on your DNA sample. Low-quality or degraded

DNA can lead to genotyping failures.

Repeat Genotyping: Re-run the SNP genotyping for the failed marker, preferably with a

different method (e.g., if you used PCR-RFLP, try Sanger sequencing).

Check Primer/Probe Design: Ensure that the primers and probes for your assay do not

overlap with any known SNPs, which could cause allele dropout.

Sequence the Region: If the issue persists, perform Sanger sequencing of the region

flanking the SNP to identify any potential private mutations that may be affecting the

assay.

Issue 2: Discrepancy with Published Phylogenetic Trees
Symptom: Your data suggests a novel branching pattern that contradicts established O-

M122 phylogenies.

Troubleshooting Steps:

Confirm Your Data: Re-run all relevant SNP analyses to rule out experimental error.

Consult Multiple Sources: Compare your results against the latest phylogenetic trees from

multiple reputable sources (e.g., ISOGG, YFull, FamilyTreeDNA).

Test Additional SNPs: Genotype additional SNPs both upstream and downstream of the

point of inconsistency to better resolve the branching order.

Consider a New Subclade: If your results are consistent and reproducible, you may have

discovered a new, previously uncharacterized subclade of O-M122.

Quantitative Data
Table 1: Major Subclades of Haplogroup O-M122 and
Their Defining SNPs
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Haplogroup Defining SNP(s)

O-M122 M122, P198

O-M324 M324, P93, P197, P199, P200

O-P201 P201

O-M134 M134

O-M7 M7

O-M117 M117

O-M159 M159

Note: This table represents a simplified overview. For a comprehensive list of all subclades and

defining SNPs, please refer to the latest ISOGG Y-DNA Haplogroup Tree.

Table 2: Approximate Frequencies of Haplogroup O-
M122 in Various Populations

Population Approximate Frequency of O-M122

Han Chinese >50%[1]

Nyishi (Northeast India) 94%[4]

Adi (Northeast India) 89%[4]

Tamang (Nepal) 87%[4]

Vietnamese ~44%[4]

Korean ~43%[4]

Filipino ~33%[4]

Experimental Protocols
Protocol 1: DNA Extraction for SNP Genotyping
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This protocol outlines a standard procedure for extracting high-quality genomic DNA from

whole blood, suitable for downstream SNP analysis.

Materials:

Whole blood sample

DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)

Microcentrifuge

Vortex mixer

Water bath or heat block

Procedure:

Follow the manufacturer's instructions provided with your chosen DNA extraction kit.

Ensure the final DNA eluate is of high purity (A260/A280 ratio of ~1.8).

Quantify the DNA concentration using a spectrophotometer or fluorometer.

Store the extracted DNA at -20°C for long-term use.

Protocol 2: SNP Genotyping using PCR-RFLP
This protocol provides a general workflow for genotyping a known SNP using Polymerase

Chain Reaction-Restriction Fragment Length Polymorphism.

Materials:

Extracted genomic DNA

PCR primers flanking the SNP of interest

Taq polymerase and dNTPs

Restriction enzyme specific to one of the SNP alleles
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Agarose gel and electrophoresis equipment

DNA ladder

Procedure:

PCR Amplification:

Set up a PCR reaction containing your genomic DNA, primers, Taq polymerase, and

dNTPs.

Run the PCR with an appropriate annealing temperature for your primers.

Verify the PCR product on an agarose gel.

Restriction Digest:

Digest the PCR product with the selected restriction enzyme according to the

manufacturer's protocol.

Gel Electrophoresis:

Run the digested product on an agarose gel alongside an undigested control and a DNA

ladder.

Visualize the bands under UV light. The banding pattern will indicate the genotype

(homozygous for one allele, homozygous for the other, or heterozygous).

Protocol 3: SNP Confirmation by Sanger Sequencing
This protocol is for confirming the sequence of a region containing a potential SNP.

Materials:

Purified PCR product of the target region

Sequencing primer (either the forward or reverse PCR primer)

Sanger sequencing service or in-house sequencing platform
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Procedure:

PCR Product Purification:

Purify the PCR product from the previous step to remove excess primers and dNTPs.

Sequencing Reaction:

Submit the purified PCR product and sequencing primer for Sanger sequencing.

Data Analysis:

Analyze the resulting chromatogram to determine the nucleotide sequence at the SNP

position.
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Caption: Simplified phylogenetic tree of Haplogroup O-M122 and its major subclades.
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Caption: A logical workflow for troubleshooting unexpected SNP genotyping results.
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Caption: Diagram illustrating the revised phylogenetic position of the P164 marker.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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